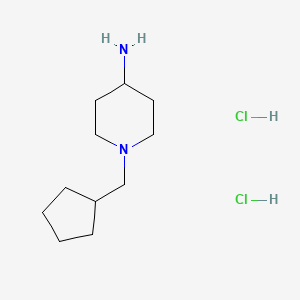
1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride
Overview
Description
1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2 and a molecular weight of 255.23 g/mol. This compound is a derivative of piperidine, featuring a cyclopentylmethyl group attached to the nitrogen atom of the piperidine ring. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentylmethylamine with 4-piperidone under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the cyclopentylmethylamine attacks the carbonyl carbon of 4-piperidone, followed by reduction to form the final product.
Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale chemical reactors. The reaction conditions are carefully controlled to optimize yield and purity. The process may involve the use of catalysts and specific solvents to enhance the reaction efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted piperidines.
Scientific Research Applications
1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals and bioactive compounds. The compound is also used in the study of molecular interactions and as a reagent in organic synthesis.
Applications in Chemistry:
Synthesis of Pharmaceuticals: The compound is used as an intermediate in the synthesis of various drugs, including antipsychotics and analgesics.
Organic Synthesis: It is employed as a reagent in the preparation of complex organic molecules.
Applications in Biology:
Molecular Interactions: The compound is used to study protein-ligand interactions and enzyme inhibition.
Biochemical Assays: It serves as a tool in biochemical assays to investigate biological processes.
Applications in Medicine:
Drug Development: The compound is used in the development of new therapeutic agents.
Pharmacological Studies: It is employed in pharmacological studies to evaluate the efficacy and safety of new drugs.
Applications in Industry:
Chemical Manufacturing: The compound is used in the production of various chemicals and materials.
Research and Development: It is utilized in R&D activities to develop new products and technologies.
Mechanism of Action
1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride is structurally similar to other piperidine derivatives, such as 1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride and 1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride. These compounds share the common feature of a cycloalkylmethyl group attached to the piperidine ring, but they differ in the size and structure of the cycloalkyl group.
Comparison with Similar Compounds
1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride
1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride
1-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride
Uniqueness: 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride is unique due to its specific cyclopentylmethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(cyclopentylmethyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c12-11-5-7-13(8-6-11)9-10-3-1-2-4-10;;/h10-11H,1-9,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXLXXYHENQMPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669522 | |
| Record name | 1-(Cyclopentylmethyl)piperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197229-33-6 | |
| Record name | 1-(Cyclopentylmethyl)piperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(cyclopentylmethyl)piperidin-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1499670.png)













